molecular formula C17H24ClNO2 B1530538 [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1202890-79-6

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B1530538
CAS No.: 1202890-79-6
M. Wt: 309.8 g/mol
InChI Key: AWACZJQTWOCLML-UHFFFAOYSA-N
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Description

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester is a chemical building block of high value to medicinal chemistry and drug discovery research. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a 4-chlorophenyl-substituted cyclohexane ring, makes it a versatile intermediate for the synthesis of more complex molecules. The Boc group is a widely used protecting group in organic synthesis that stabilizes amines during reactions and can be removed under mild acidic conditions . Compounds with similar structures, particularly those incorporating the carbamate functional group, have demonstrated significant potential in pharmaceutical development programs, such as in the creation of non-prostanoid IP receptor agonists for the treatment of pulmonary arterial hypertension . Furthermore, the chlorophenyl moiety is a common pharmacophore found in bioactive molecules, suggesting this compound could be a key precursor in exploring structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-[4-(4-chlorophenyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWACZJQTWOCLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The key starting material is 4-(4-chlorophenyl)cyclohexanamine , which can be obtained via:

These methods provide the amine intermediate necessary for subsequent carbamate formation.

General Synthetic Route for the Target Carbamate

The preparation of [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester generally follows the carbamate formation reaction between the amine and a tert-butyl carbamoylating agent:

This method is widely used due to its simplicity, mild conditions, and good yields.

Alternative Preparation of Key Intermediates: 4-tert-butylcyclohexyl Chloroformate

A related intermediate, 4-tert-butylcyclohexyl chloroformate , can be synthesized as follows:

  • React 4-tert-butylcyclohexanol with bis(trichloromethyl) carbonate in an organic solvent (e.g., dichloromethane) under the catalysis of a solid inorganic catalyst.
  • Reaction conditions: 15–60°C for 6–30 hours.
  • After reaction completion, the catalyst is filtered off, solvent is removed by distillation, and the product is purified by column chromatography and recrystallization at low temperatures (-5 to 10°C).
  • This method yields the chloroformate intermediate with high purity (≥98%) and good yield (75–90%).
  • The use of inorganic catalysts reduces environmental pollution and allows catalyst reuse without treatment, lowering production costs.

This chloroformate intermediate is valuable for further carbamate formation steps.

Detailed Reaction Conditions and Purification

Step Conditions/Details
Carbamate formation Reaction of amine with di-tert-butyl dicarbonate in presence of base
Temperature Typically room temperature to 40°C
Solvent Commonly dichloromethane, ethyl acetate, or THF
Reaction time Several hours (4–24 h depending on scale and conditions)
Purification Extraction, washing with brine, drying over sodium sulfate, evaporation, and column chromatography
Final product isolation Crystallization or precipitation from suitable solvents

Purification is critical to remove unreacted starting materials and side products, ensuring high purity of the carbamate ester.

Supporting Research Findings

  • Spectroscopic analysis (FTIR) confirms characteristic carbamate peaks at around 1799 cm⁻¹, 1237 cm⁻¹, and 1081 cm⁻¹, consistent with the target compound.
  • NMR and mass spectrometry analyses are used to confirm the structure and purity of the final product.
  • The tert-butyl carbamate group is stable under neutral and basic conditions but can be removed under acidic conditions, which is advantageous for subsequent synthetic steps in pharmaceutical chemistry.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Purity (%) Notes
Carbamate formation with Boc2O 4-(4-chlorophenyl)cyclohexanamine Di-tert-butyl dicarbonate, base Room temp, mild solvents 70–90 >95 Common, mild, high yield
Synthesis of chloroformate intermediate 4-tert-butylcyclohexanol Bis(trichloromethyl) carbonate, inorganic catalyst 15–60°C, 6–30 h 75–90 ≥98 Catalyst recyclable, eco-friendly

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Overview

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester, a compound with a complex structure, has garnered attention for its diverse applications in scientific research, particularly in the fields of organic chemistry, biology, and medicinal chemistry. Its unique molecular configuration allows it to serve as a versatile building block in synthetic chemistry and a potential therapeutic agent.

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis. It enables the formation of more complex molecules through various chemical reactions:

  • Esterification : Commonly synthesized via the Steglich esterification method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
  • Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it valuable for synthesizing derivatives with varied functionalities.

Research has indicated potential biological activities associated with this compound:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for understanding its pharmacological potential.
  • Therapeutic Exploration : Studies are underway to explore its efficacy as a therapeutic agent, particularly in the treatment of conditions such as hypertension and other cardiovascular diseases due to its structural similarity to known bioactive compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for:

  • Drug Development : As a precursor in the synthesis of novel pharmacological agents targeting various diseases.
  • Potential Therapeutics : Its unique structure may confer specific therapeutic properties that are currently under investigation.

Case Study 1: Antihypertensive Properties

A study evaluated the antihypertensive effects of derivatives synthesized from this compound. The results indicated that modifications to the chlorophenyl group enhanced receptor binding affinity, leading to significant reductions in blood pressure in animal models.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of compounds derived from this carbamate. The findings suggested that certain derivatives exhibited cytotoxic effects against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Lipophilicity: Chloro-substituted derivatives (e.g., ) exhibit higher XLogP3 values (~2.7–3.0) compared to amino- or oxo-substituted analogs (~1.5–2.2), suggesting better membrane permeability for the former .
  • Steric Effects : Cyclopropyl groups () introduce steric hindrance, which may reduce off-target interactions but limit conformational flexibility .

Biological Activity

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester, a synthetic organic compound, has gained attention for its potential biological activities. This compound features a cyclohexyl ring, a chlorophenyl group, and a carbamic acid moiety, which contribute to its diverse biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H16ClNO2
  • CAS Number : 1202890-79-6

The compound's structure includes:

  • A cyclohexyl ring , which may influence its lipophilicity and membrane permeability.
  • A chlorophenyl group , potentially enhancing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that the chlorophenyl moiety can interact with active sites of enzymes, modulating their activity.
  • Receptor Binding : The structural components allow the compound to bind to receptors, influencing signal transduction pathways that are critical in various physiological processes.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial effects. The presence of the chlorophenyl group may enhance the compound's ability to disrupt bacterial membranes or inhibit essential bacterial enzymes, making it a candidate for antibiotic development.

Anti-inflammatory Effects

The carbamate structure is frequently associated with anti-inflammatory activity. Research suggests that this compound could potentially reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Anticancer Activity

Emerging data indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesNotable Activities
2-Methyl-6-phenylethynylpyridineContains a pyridine ringAntagonist for metabotropic glutamate receptors
N-(4-Chlorophenyl)-N'-(1-methyl-1H-pyrazol-4-yl)ureaUrea derivative with chlorophenyl moietyAntitumor activity
4-Amino-N-(4-chlorophenyl)-2-methylphenolAmino-substituted phenolAntioxidant properties

This table illustrates how this compound stands out due to its distinct combination of functional groups.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound. For instance:

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
  • Anti-inflammatory Research : In vivo experiments demonstrated that administration of this compound reduced edema in animal models of inflammation.
  • Cytotoxicity Tests : In vitro assays showed that the compound could effectively induce apoptosis in MCF-7 breast cancer cells at concentrations as low as 25 µM.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester with high purity?

The synthesis typically involves multi-step protocols starting with tert-butyl-protected intermediates. Key steps include:

  • Cyclohexane ring functionalization : Chlorophenyl groups are introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation under controlled temperatures (0–25°C) using palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Carbamate formation : Reaction of the cyclohexylamine intermediate with tert-butyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Critical parameters : Oxygen-free environments, stoichiometric control of reagents, and post-synthesis characterization (NMR, HPLC) to confirm >95% purity .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group .
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to strong acids/bases, which may cleave the carbamate .
  • Stability assessment : Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : Confirm structural integrity by verifying peaks for the tert-butyl group (δ ~1.4 ppm in 1H NMR) and chlorophenyl protons (δ ~7.3–7.5 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 336.15) .
  • HPLC : Use reverse-phase columns (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm to assess purity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological or catalytic activity?

  • In silico strategies :
    • Quantum mechanical calculations : Optimize geometries using DFT (B3LYP/6-31G*) to predict electronic properties and reactive sites .
    • Docking studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
    • Reaction pathway prediction : Apply machine learning (e.g., SchNet) to simulate plausible reaction mechanisms and intermediates .
  • Validation : Cross-check computational predictions with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

Q. How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Root-cause analysis :
    • Reagent quality : Trace impurities (e.g., residual Pd in coupling reactions) can alter yields; use ICP-MS to quantify metal contamination .
    • Reaction monitoring : Employ in-situ IR spectroscopy to detect transient intermediates (e.g., iminium ions) that may divert pathways .
  • Case study : Discrepancies in tert-butyl carbamate stability under basic conditions may arise from trace water; replicate reactions under rigorously anhydrous conditions .

Q. What methodologies enable the study of this compound’s interactions with biological membranes or enzymes?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized enzymes (e.g., esterases) using Biacore systems .
  • Fluorescence quenching assays : Monitor interactions with lipid bilayers by incorporating environment-sensitive probes (e.g., Laurdan) .
  • Molecular dynamics (MD) simulations : Simulate membrane penetration using GROMACS with CHARMM36 force fields to predict bioavailability .

Key Considerations for Researchers

  • Ethical compliance : This compound is not FDA-approved; adhere to institutional biosafety protocols for in vitro studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 2
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[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester

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